molecular formula C8H11NO2 B1178681 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one CAS No. 125376-15-0

4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one

Cat. No.: B1178681
CAS No.: 125376-15-0
M. Wt: 153.18 g/mol
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Description

4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one is an organic compound with the molecular formula C8H11NO2. It is a member of the oxazolone family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable α,β-unsaturated carbonyl compounds with amines in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to achieve optimal yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound .

Scientific Research Applications

4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the formation of covalent or non-covalent bonds, depending on the specific target and reaction conditions .

Comparison with Similar Compounds

  • 2-Isopropenyl-4,4-dimethyl-4H-oxazol-5-one
  • 2-Isopropenyl-4,4-dimethyl-2-oxazolin-5-one
  • 2-Isopropenyl-4,4-dimethyl-5-oxazolone

Comparison: 4,4-Dimethyl-2-prop-1-enyl-1,3-oxazol-5-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it a valuable compound for targeted research and industrial processes .

Properties

IUPAC Name

4,4-dimethyl-2-prop-1-enyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-4-5-6-9-8(2,3)7(10)11-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXDMYKUMYUYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=NC(C(=O)O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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